
Isonerylgeraniol-18-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonerylgeraniol-18-oic acid is a diterpenoid compound with the IUPAC name (2Z,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid . It is a naturally occurring compound found in the leaves of Calocedrus microlepic var. formosana
Métodos De Preparación
Isonerylgeraniol-18-oic acid can be isolated from the leaves of Calocedrus microlepic var. formosana . The isolation process involves extracting the leaves with organic solvents followed by chromatographic separation techniques to purify the compound . High-resolution electron impact mass spectroscopy (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the structure of the compound .
Análisis De Reacciones Químicas
Isonerylgeraniol-18-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Isonerylgeraniol-18-oic acid has several scientific research applications. In chemistry, it is used as a model compound to study the reactivity of diterpenoids . In biology, it has been investigated for its cytotoxic activity against certain cancer cell lines . In medicine, it holds potential as a lead compound for the development of new therapeutic agents . Additionally, it is used in the industry for the synthesis of other complex organic molecules .
Mecanismo De Acción
The mechanism of action of isonerylgeraniol-18-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with cellular proteins and enzymes, leading to the activation of apoptotic pathways and subsequent cell death . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
Isonerylgeraniol-18-oic acid is similar to other diterpenoids such as nerylgeraniol-18-oic acid and 15-methoxypinusolidic acid . it is unique due to its specific structural features and reactivity. For instance, nerylgeraniol-18-oic acid has a similar backbone but differs in the position and type of functional groups .
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(2Z,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-16(2)8-5-12-19(20(22)23)13-7-11-17(3)9-6-10-18(4)14-15-21/h8-9,13-14,21H,5-7,10-12,15H2,1-4H3,(H,22,23)/b17-9+,18-14+,19-13- |
Clave InChI |
USXGDFAHMRCBBX-AGZUIYMTSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C(=O)O)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


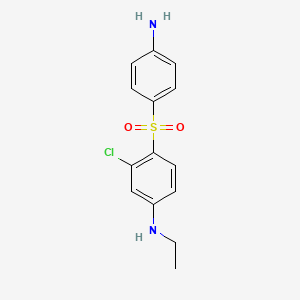
![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
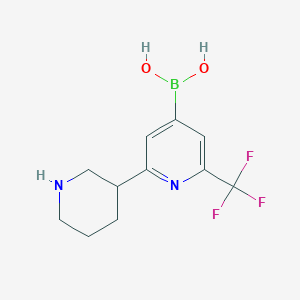
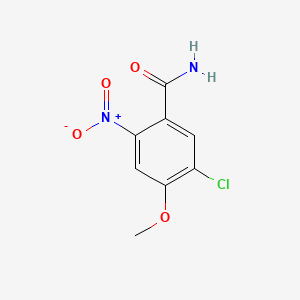
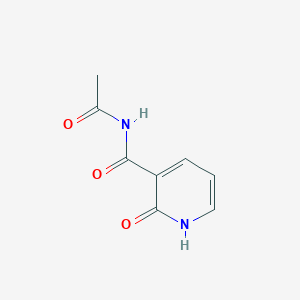
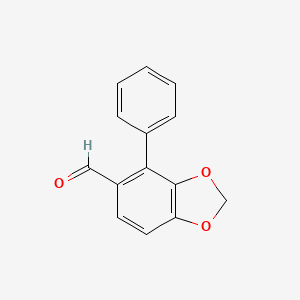
![(8R,9S,10R,13S,14S)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14078070.png)
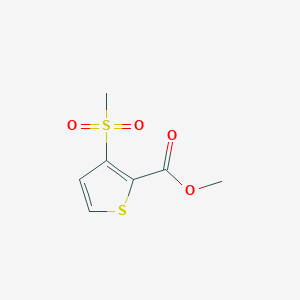
![Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078092.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078106.png)
![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)
![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)
![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)
